N-Butylscopolammonium Bromide-d9: A Technical Overview of its Chemical Properties and Analytical Applications
N-Butylscopolammonium Bromide-d9: A Technical Overview of its Chemical Properties and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of N-Butylscopolammonium Bromide-d9, a deuterated analog of the anticholinergic and antispasmodic agent, N-Butylscopolammonium Bromide. This document details its physical and chemical characteristics, analytical methodologies for its quantification, and the underlying signaling pathways of its non-deuterated counterpart.
Core Chemical and Physical Properties
N-Butylscopolammonium Bromide-d9 is primarily utilized as an internal standard in pharmacokinetic and bioequivalence studies for the quantification of N-Butylscopolammonium Bromide in biological matrices.[1] Its isotopic labeling provides a distinct mass spectrometric signature, enabling precise and accurate measurement.
Quantitative Data Summary
The key chemical and physical properties of N-Butylscopolammonium Bromide-d9 are summarized in the table below, with data for the non-deuterated form provided for comparison.
| Property | N-Butylscopolammonium Bromide-d9 | N-Butylscopolammonium Bromide |
| Chemical Formula | C₂₁H₂₁D₉BrNO₄[2][3][4] | C₂₁H₃₀BrNO₄[5] |
| Molecular Weight | 449.42 g/mol [2][3][4] | 440.37 g/mol [5] |
| Appearance | White to Off-White Solid[3] | Crystals from methanol |
| Purity | >95% (HPLC)[6] | Not specified |
| Isotopic Enrichment | >95%[6] | Not applicable |
| Storage Conditions | -20°C[6] or 2-8°C, Hygroscopic, under inert atmosphere[3] | Not specified |
| Melting Point | Not specified | 142-144°C |
| Specific Optical Rotation | Not specified | [α]D²⁰ -20.8° (c = 3 in water) |
Experimental Protocols
The primary application of N-Butylscopolammonium Bromide-d9 is as an internal standard in chromatography-mass spectrometry-based assays. Below is a detailed methodology for the determination of N-Butylscopolamine in human plasma using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Quantification of N-Butylscopolamine in Human Plasma by UHPLC-MS/MS[1]
This method is designed for the sensitive and selective quantification of N-butylscopolamine in plasma for bioequivalence studies.
2.1.1. Sample Preparation (Solid-Phase Extraction)
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To a 500 µL aliquot of human plasma, add N-Butylscopolammonium Bromide-d9 as the internal standard.
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Perform a solid-phase extraction (SPE) to clean up the plasma sample and isolate the analyte and internal standard.
-
Elute the compounds from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection into the UHPLC-MS/MS system.
2.1.2. UHPLC Conditions
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Column: Phenyl column
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Mobile Phase: Acetonitrile: 2 mM ammonium (B1175870) formate (B1220265) + 0.02% formic acid (20:80 v/v)
-
Flow Rate: Isocratic elution
-
Injection Volume: Appropriate for the system sensitivity
2.1.3. Mass Spectrometry Conditions
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Ionization Mode: Electrospray Ionization (ESI), Positive
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Detection Mode: Multiple Reaction Monitoring (MRM)
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MRM Transitions:
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N-Butylscopolamine: m/z 360 → 194
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N-Butylscopolammonium Bromide-d9 (IS): m/z 369 → 203
-
-
Collision Gas: Argon
-
Collision Energy: 22 eV for both analyte and internal standard
Visualized Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of N-Butylscopolamine using its deuterated internal standard.
Figure 1: General workflow for plasma sample analysis.
Signaling Pathway of N-Butylscopolammonium Bromide
N-Butylscopolammonium Bromide is a peripherally acting antimuscarinic agent that exerts its antispasmodic effect by competitively inhibiting acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells, particularly in the gastrointestinal tract.[7][8][9] The primary receptors involved are the M2 and M3 subtypes.[10][11][12]
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M3 Receptor Pathway (Primary Contraction Pathway): The binding of acetylcholine to M3 receptors, which are coupled to Gq/11 proteins, activates phospholipase C (PLC).[11][13] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca²⁺ leads to the activation of myosin light chain kinase (MLCK), phosphorylation of myosin, and subsequent smooth muscle contraction.[11]
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M2 Receptor Pathway (Inhibitory and Sensitizing Role): M2 receptors are coupled to Gi/o proteins.[11][13] Acetylcholine binding to M2 receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[11] Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally promotes relaxation. Therefore, M2 receptor activation indirectly contributes to contraction by inhibiting relaxation pathways.
N-Butylscopolammonium Bromide blocks both of these pathways by preventing acetylcholine from binding to the M2 and M3 receptors, leading to smooth muscle relaxation and an antispasmodic effect.
The following diagram illustrates the signaling cascade leading to smooth muscle contraction and the inhibitory action of N-Butylscopolammonium Bromide.
Figure 2: Muscarinic receptor signaling in smooth muscle.
References
- 1. annexpublishers.com [annexpublishers.com]
- 2. usbio.net [usbio.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. N-Butylscopolammonium Bromide-d9标准品__【中检计量】 [gbw.org.cn]
- 5. scbt.com [scbt.com]
- 6. sussex-research.com [sussex-research.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Scopolamine Butylbromide? [synapse.patsnap.com]
- 9. mims.com [mims.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
